molecular formula C12H12BrN3O3S2 B3013442 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034247-16-8

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B3013442
CAS RN: 2034247-16-8
M. Wt: 390.27
InChI Key: SYCRXWCAZIQOQS-UHFFFAOYSA-N
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Description

The compound “4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is involved in research focused on the synthesis of complex molecules with potential biological activities. A study by Verbitskiy et al. (2012) illustrates the use of similar compounds in the Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen as a versatile method for synthesizing substituted pyrimidines with thiophene fragments, highlighting the compound's utility in creating molecules with diverse functional groups and potential biological activities (Verbitskiy et al., 2012).

Antimicrobial and Antitumor Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. Bogdanowicz et al. (2013) synthesized 4-pyrrolidin-3-cyanopyridine derivatives, evaluating their antimicrobial activity against various bacteria, demonstrating the potential of such compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013). Similarly, Hafez et al. (2017) synthesized thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showing significant antitumor and antibacterial activities, indicating the potential therapeutic applications of these compounds (Hafez et al., 2017).

Crystal Structure and Molecular Interactions

The study of the crystal structure and molecular interactions of compounds like this compound provides insights into their potential binding mechanisms and interactions with biological targets. Kumar et al. (2012) analyzed the crystal structure of a similar compound, highlighting the importance of hydrogen bonding and π–π stacking interactions in stabilizing the molecular conformation, which is crucial for understanding the compound's interaction with biological targets (Kumar et al., 2012).

properties

IUPAC Name

4-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-4-9(7-16)19-11-3-5-14-8-15-11/h1-3,5,8-9H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRXWCAZIQOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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